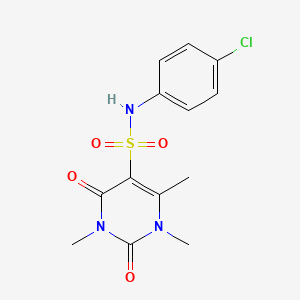
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide, also known as AEPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is not fully understood. However, it has been suggested that N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has been shown to exhibit significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer. N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has also been shown to exhibit neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide exhibits several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide also exhibits high stability and solubility, which makes it suitable for various experimental conditions. However, the limitations of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide include its potential toxicity and lack of clinical data.
Zukünftige Richtungen
There are several future directions for the research on N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide. One potential direction is to investigate its therapeutic potential in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical studies. Additionally, the development of novel derivatives of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide with improved efficacy and safety profiles is another potential direction for future research.
Synthesemethoden
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 4-chloroaniline to produce 4-chloro-N-(4-chlorophenyl)benzamide. This intermediate is then reacted with 2-(2-aminoethoxy)acetic acid to produce N-(4-(2-acetamidoethoxy)phenyl)-4-chlorobenzamide. The final step involves the cyclization of this intermediate with phosphoryl chloride to produce N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties in preclinical studies.
Eigenschaften
IUPAC Name |
N-[4-(2-acetamidoethoxy)phenyl]-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-13(25)22-10-11-27-17-8-6-16(7-9-17)24-19(26)20-23-12-18(28-20)14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCIVLWRDFPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid](/img/structure/B2707737.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2707739.png)



![tert-butyl 3-[N'-(2-methylpropanoyl)hydrazinecarbonyl]morpholine-4-carboxylate](/img/structure/B2707745.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)


![3-Chloro-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2707752.png)

